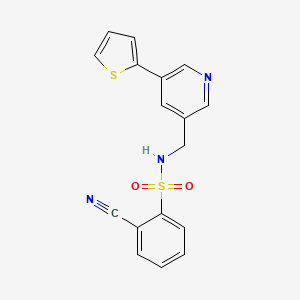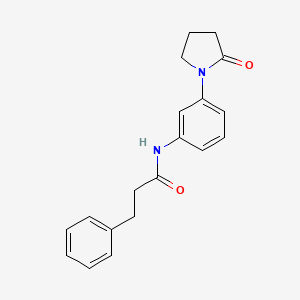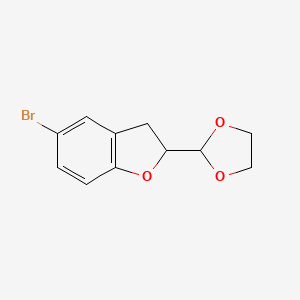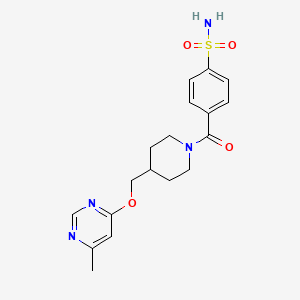
Liensininperchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liensinine Perchlorate is a constituent of Nelumbo nucifera Gaertn, with anti-hypertension and anti-cancer activities . It has been found to induce apoptosis and exert a significant inhibitory effect on the proliferation and colony-forming ability of colorectal cancer (CRC) cells .
Molecular Structure Analysis
The molecular structure of Liensinine Perchlorate is complex. Its IUPAC name is perchloric acid compound with 4- { [ (1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2- { [ (1R)-1- (4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl]oxy}phenol (1:1) .Physical and Chemical Properties Analysis
Liensinine Perchlorate is a solid substance with a molecular weight of 711.21 . Its CAS number is 2385-63-9 . The storage temperature is -80/-20 .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Liensininperchlorat hat nachweislich signifikante hemmende Wirkungen auf die Proliferation und Koloniebildungsfähigkeit von kolorektalen Karzinomzellen (CRC) . Es induziert Apoptose in CRC-Zellen in dosisabhängiger Weise . Interessanterweise zeigt es keine beobachtete Zytotoxizität gegenüber normalen kolorektalen Epithelzellen .
Induktion von Mitochondrienfunktionsstörungen
Die Verbindung hat nachweislich Mitochondrienfunktionsstörungen in CRC-Zellen induziert . Dies ist eine signifikante Erkenntnis, da Mitochondrienfunktionsstörungen häufig zum Zelltod führen, was sie zu einer potenziellen therapeutischen Strategie für die Krebsbehandlung macht .
Apoptose-Induktion
This compound induziert Apoptose, eine Form des programmierten Zelltods, in CRC-Zellen . Dies ist ein entscheidender Mechanismus, durch den viele Krebsmedikamente ihre Wirkung entfalten .
Zellzyklusarretierung
Es wurde festgestellt, dass die Exposition von CRC-Zellen gegenüber this compound eine Zellzyklusarretierung bewirkt . Dies bedeutet, dass die Verbindung die Teilung und Proliferation von Krebszellen stoppen und so das Wachstum des Tumors hemmen kann .
Aktivierung des JNK-Signalwegs
Es wurde festgestellt, dass die Verbindung den JNK-Signalweg in CRC-Zellen aktiviert . Der JNK-Signalweg ist an verschiedenen zellulären Prozessen beteiligt, darunter Zellwachstum, Differenzierung, Überleben und Apoptose .
Hemmung des Tumorwachstums in Tiermodellen
Tierversuche haben gezeigt, dass this compound das Wachstum von CRC-Tumorenxografts bei nackten Mäusen deutlich unterdrücken kann . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Krebsbehandlung beim Menschen eingesetzt werden könnte .
Wirkmechanismus
Target of Action
Liensinine Perchlorate primarily targets the Src/TRAF6/TAK1 axis and the NF-κB signaling pathway . These targets play a crucial role in inflammation and cell proliferation, making them key points of intervention for Liensinine Perchlorate.
Mode of Action
Liensinine Perchlorate interacts with its targets by inhibiting the activation of the NF-κB signaling pathway . It achieves this by modifying the Src/TRAF6/TAK1 axis, disrupting TRAF6–TAK1 interactions, and limiting p65’s nuclear translocation . This results in a reduction in the release of inflammatory factors .
Biochemical Pathways
The primary biochemical pathway affected by Liensinine Perchlorate is the NF-κB signaling pathway . By inhibiting the activation of this pathway, Liensinine Perchlorate can regulate the release of inflammatory factors . This has downstream effects on inflammation and cell proliferation, which are key processes in conditions such as acute lung injury (ALI) and colorectal cancer (CRC) .
Result of Action
The molecular and cellular effects of Liensinine Perchlorate’s action include the induction of apoptosis and a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells . It also causes cell cycle arrest and mitochondrial dysfunction . In the context of ALI, Liensinine Perchlorate treatment ameliorates lung tissue injury and suppresses lipopolysaccharide-induced inflammatory factor levels in lung tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Liensinine Perchlorate. For instance, in the context of ALI, the presence of lipopolysaccharide (LPS) can stimulate the inflammatory response that Liensinine Perchlorate seeks to inhibit . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Liensinine Perchlorate has been found to interact with various biomolecules, leading to significant biochemical reactions. For instance, it has been shown to induce apoptosis and inhibit the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner . This suggests that Liensinine Perchlorate interacts with enzymes and proteins involved in cell proliferation and apoptosis.
Cellular Effects
Liensinine Perchlorate has been found to exert significant effects on various types of cells. In CRC cells, it induces cell cycle arrest, mitochondrial dysfunction, and apoptosis . In lung tissues and lipopolysaccharide-stimulated bone marrow-derived macrophages, it ameliorates lung tissue injury and suppresses inflammatory factor levels .
Molecular Mechanism
The molecular mechanism of Liensinine Perchlorate involves several pathways. It has been found to inhibit TAK1 activation by disrupting TRAF6–TAK1 interactions, limiting p65’s nuclear translocation, and reducing the release of inflammatory factors . It also increases ROS levels and inhibits the PI3K/AKT pathway .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Liensinine Perchlorate in laboratory settings are limited, it has been observed to exert significant inhibitory effects on the proliferation and colony-forming ability of CRC cells in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, Liensinine Perchlorate has been found to ameliorate lung tissue injury and suppress inflammatory factor levels in a dose-dependent manner .
Metabolic Pathways
Liensinine Perchlorate is involved in several metabolic pathways. It has been found to inhibit the PI3K/AKT pathway, which is a critical pathway in cell proliferation and survival .
Subcellular Localization
Given its effects on mitochondrial dysfunction , it can be inferred that it may localize to the mitochondria.
Eigenschaften
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-XBPPRYKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)
![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)
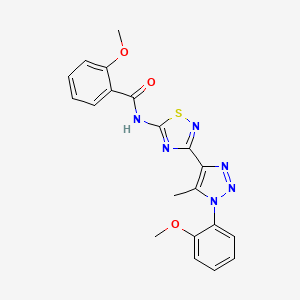
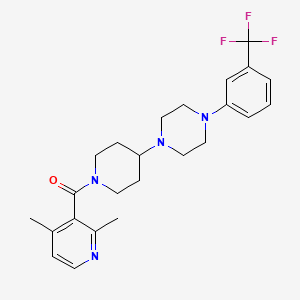
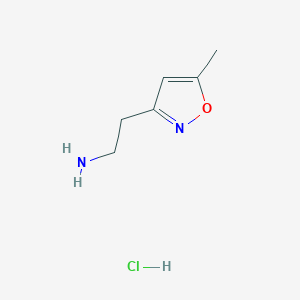
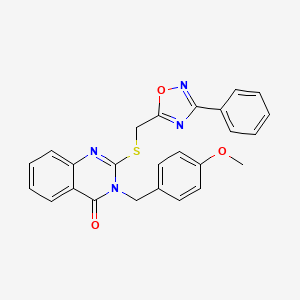
![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)

![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)
